Cas no 7048-02-4 (L-Histidine Hydrochloride Monohydrate)

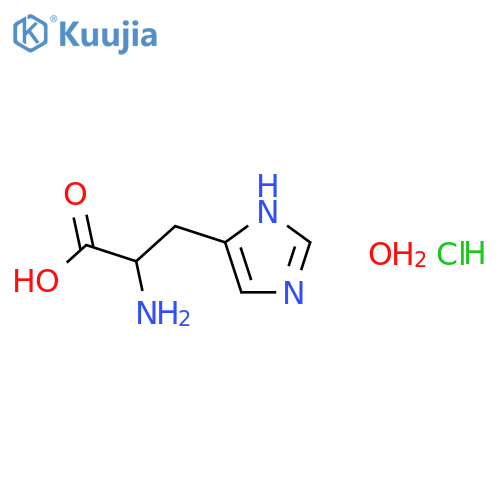

7048-02-4 structure

商品名:L-Histidine Hydrochloride Monohydrate

CAS番号:7048-02-4

MF:C6H9N3O2.HCl.H2O

メガワット:209.63078

CID:566489

L-Histidine Hydrochloride Monohydrate 化学的及び物理的性質

名前と識別子

-

- L-Histidine,hydrochloride, hydrate (1:?:1)

- L-HISTINE HCL MONOHYDRATE

- L-Histidine Hydrochloride Monohydrate

-

計算された属性

- せいみつぶんしりょう: 209.05700

じっけんとくせい

- ゆうかいてん: 254 °C (dec.)(lit.)

- ようかいど: H2O: 100 mg/mL

- PSA: 101.23000

- LogP: 0.80210

L-Histidine Hydrochloride Monohydrate セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- 福カードFコード:10

- RTECS番号:MS3119000

L-Histidine Hydrochloride Monohydrate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

L-Histidine Hydrochloride Monohydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L251810-10g |

L-Histidine Hydrochloride Monohydrate |

7048-02-4 | 10g |

$87.00 | 2023-05-18 | ||

| TRC | L251810-5g |

L-Histidine Hydrochloride Monohydrate |

7048-02-4 | 5g |

$75.00 | 2023-05-18 | ||

| TRC | L251810-1g |

L-Histidine Hydrochloride Monohydrate |

7048-02-4 | 1g |

$64.00 | 2023-05-18 |

L-Histidine Hydrochloride Monohydrate 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

7048-02-4 (L-Histidine Hydrochloride Monohydrate) 関連製品

- 71-00-1(L-Histidine)

- 7006-35-1(L-Histidine Base)

- 351-50-8(D-Histidine)

- 39037-22-4((2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid)

- 4998-57-6(DL-Histidine)

- 26062-48-6(L-Histidine,homopolymer)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量